N-(3,4-difluorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-difluorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H16F2N4O2S and its molecular weight is 402.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
A study highlighted the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, demonstrating their significant activity for urease inhibition among other biological activities. The urease inhibition activity was attributed to the compounds' ability to bind to the non-metallic active site of the urease enzyme, indicating potential applications in scientific research targeting enzyme inhibition mechanisms (Gull et al., 2016).
Structural Analysis
Another study provided a detailed analysis of the structures of two acetamide derivatives, showcasing their 'V' shaped molecular structure and highlighting various intermolecular interactions. These structural insights are crucial for understanding the molecular interactions and stability of similar compounds in scientific research (Boechat et al., 2011).
Anticancer Activity
Research into thiazole and thiadiazole derivatives, including similar compounds, has revealed their potential as anticancer agents. These studies have shown that certain derivatives exhibit significant anticancer activity against various cancer cell lines, indicating their importance in the development of new anticancer therapies (Ekrek et al., 2022).
Versatile Intermediates for Synthesis
N-Acyl-3,3-difluoro-2-oxoindoles, related to the target compound, have been utilized as versatile intermediates for the preparation of different difluorophenylacetic derivatives. This demonstrates the compound's relevance in synthetic chemistry, offering pathways to a variety of products with potential scientific applications (Boechat et al., 2008).
Antimicrobial Activities
Novel thiazole derivatives have been synthesized and evaluated for their antimicrobial activities. Such compounds, including structures similar to the one , have shown significant antibacterial and antifungal activities, highlighting their potential use in developing new antimicrobial agents (Saravanan et al., 2010).
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O2S/c1-11-2-4-12(5-3-11)23-18(27)25-19-24-14(10-28-19)9-17(26)22-13-6-7-15(20)16(21)8-13/h2-8,10H,9H2,1H3,(H,22,26)(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOITXLDBVTKBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.